N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide
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Overview
Description
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a synthetic organic compound belonging to the xanthone derivatives family. Xanthone derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide typically involves the condensation of 9-oxo-9H-xanthene-3-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the amide.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide can be compared with other xanthone derivatives:
Similar Compounds: 3-(4-phenylbutoxy)-9H-xanthen-9-one, ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Biological Activity
N-(9-oxo-9H-xanthen-3-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound can be synthesized through various organic reactions involving xanthene derivatives. The xanthene core provides a scaffold for further functionalization, which enhances its biological activity. The compound's structure is characterized by the presence of a phenyl group attached to a propanamide chain, which is crucial for its interaction with biological targets.
Table 1: Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃N₁O₂ |
Molecular Weight | 251.27 g/mol |
Solubility | Soluble in DMSO, ethanol |
Melting Point | 120–125 °C |
2.1 Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the xanthene moiety, which can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of xanthene showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid .
2.2 Anticancer Potential
Several studies have investigated the anticancer potential of xanthene derivatives, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | ROS generation |
The biological effects of this compound are primarily mediated through its interaction with cellular signaling pathways. The compound has been shown to modulate key proteins involved in apoptosis and cell survival, such as Bcl-2 and caspases . Additionally, it may influence the NF-kB pathway, which is crucial for inflammation and cancer progression.
4.1 In Vivo Studies
In vivo studies using animal models have reinforced the findings from in vitro experiments, demonstrating that this compound reduces tumor growth in xenograft models of human cancers. The compound was administered at varying doses, showing dose-dependent efficacy without significant toxicity .
4.2 Clinical Implications
The potential therapeutic applications of this compound extend to its use as an adjunct therapy in cancer treatment protocols. Its ability to enhance the efficacy of chemotherapeutic agents while reducing side effects is currently under investigation in clinical trials .
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly its antioxidant and anticancer properties. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in cancer treatment strategies.
Properties
IUPAC Name |
N-(9-oxoxanthen-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(13-10-15-6-2-1-3-7-15)23-16-11-12-18-20(14-16)26-19-9-5-4-8-17(19)22(18)25/h1-9,11-12,14H,10,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHQMQOYHTYFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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